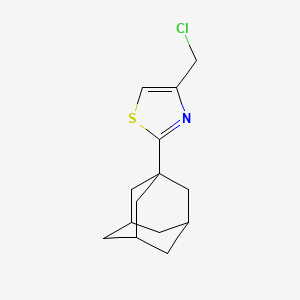

2-(1-Adamantyl)-4-(chloromethyl)-1,3-thiazole

Description

2-(1-Adamantyl)-4-(chloromethyl)-1,3-thiazole is a heterocyclic compound that features a thiazole ring substituted with an adamantyl group at the 2-position and a chloromethyl group at the 4-position The adamantyl group is a bulky, rigid tricyclic hydrocarbon, which imparts unique steric and electronic properties to the molecule

Properties

IUPAC Name |

2-(1-adamantyl)-4-(chloromethyl)-1,3-thiazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18ClNS/c15-7-12-8-17-13(16-12)14-4-9-1-10(5-14)3-11(2-9)6-14/h8-11H,1-7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ADUVVOVMHYJPLH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2CC3CC1CC(C2)(C3)C4=NC(=CS4)CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18ClNS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10394407 | |

| Record name | 2-(1-adamantyl)-4-(chloromethyl)-1,3-thiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10394407 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

267.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

632300-38-0 | |

| Record name | 4-(Chloromethyl)-2-tricyclo[3.3.1.13,7]dec-1-ylthiazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=632300-38-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-(1-adamantyl)-4-(chloromethyl)-1,3-thiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10394407 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Thiazole Ring Formation

The thiazole core is typically constructed via cyclization reactions. A common approach involves the Hantzsch thiazole synthesis, where a thioamide reacts with an α-haloketone under basic conditions. For example, 2-amino-1,3-thiazole derivatives can be synthesized by condensing thiourea with α-bromoketones in ethanol or isopropanol at reflux temperatures (60–80°C). The choice of solvent and base significantly impacts yield and purity.

Key Reaction Parameters for Thiazole Formation

| Parameter | Typical Conditions | Impact on Yield |

|---|---|---|

| Solvent | Ethanol, Isopropanol, DMF | Higher polarity solvents improve cyclization efficiency |

| Temperature | 60–80°C (reflux) | Elevated temperatures accelerate ring closure |

| Base | Sodium ethoxide, Pyridine | Facilitates deprotonation and intermediate stabilization |

Introduction of the Adamantyl Group

The adamantyl moiety is introduced via Friedel-Crafts alkylation, leveraging the electrophilic nature of adamantyl chloride. Aluminum chloride (AlCl₃) or iron(III) chloride (FeCl₃) serves as the Lewis acid catalyst, promoting the formation of a stable carbocation intermediate. The reaction is conducted in dichloromethane or chloroform at 0–25°C to minimize side reactions.

Optimization of Adamantyl Substitution

| Variable | Optimal Range | Outcome |

|---|---|---|

| Catalyst Loading | 1.2–1.5 eq AlCl₃ | Maximizes carbocation stability |

| Reaction Time | 4–6 hours | Balances conversion and byproduct formation |

| Solvent Polarity | Low (e.g., CH₂Cl₂) | Reduces competing solvolysis |

Steric hindrance from the adamantyl group necessitates prolonged reaction times compared to simpler alkylating agents. Post-reaction workup involves quenching with ice-cold water, followed by extraction with non-polar solvents to isolate the adamantyl-thiazole intermediate.

Chloromethylation of the Thiazole Ring

Chloromethylation introduces the -CH₂Cl group at the 4-position of the thiazole ring. A method adapted from patented protocols for analogous compounds involves reacting the adamantyl-thiazole intermediate with formaldehyde and hydrochloric acid in the presence of zinc chloride (ZnCl₂) as a catalyst. This electrophilic aromatic substitution proceeds via the formation of a chloromethyl carbocation, which is stabilized by the thiazole’s electron-rich ring.

Chloromethylation Conditions and Outcomes

| Condition | Specification | Effect on Reaction |

|---|---|---|

| Temperature | 0–5°C | Minimizes over-chlorination |

| HCl Concentration | 30–37% aqueous | Ensures sufficient electrophile generation |

| Catalyst | ZnCl₂ (0.1–0.3 eq) | Enhances carbocation stability |

| Reaction Time | 2–4 hours | Optimizes substitution efficiency |

Alternative approaches using sulfuryl chloride (SO₂Cl₂) or chlorine gas (Cl₂) have been explored but often result in lower selectivity due to competing ring chlorination.

Industrial-Scale Production Considerations

Continuous Flow Reactor Systems

Modern industrial synthesis employs continuous flow reactors to enhance reproducibility and safety. For example, the Friedel-Crafts alkylation step benefits from precise temperature control in microreactors, reducing catalyst decomposition and improving throughput.

Scalability Challenges and Solutions

| Challenge | Mitigation Strategy |

|---|---|

| Exothermic Reactions | In-line cooling systems |

| Catalyst Recovery | Immobilized AlCl₃ on silica |

| Byproduct Formation | Real-time HPLC monitoring |

Purification Techniques

Final product purity is achieved through a combination of distillation and recrystallization. High-vacuum distillation (66–70°C at 3 mbar) effectively separates this compound from unreacted starting materials and dimers. Recrystallization from hexane/ethyl acetate mixtures yields crystals with >99% purity, as verified by GC-MS and elemental analysis.

Analytical Characterization

Spectroscopic Validation

- ¹H NMR : Distinct signals for the adamantyl protons (δ 1.65–1.75 ppm, multiplet) and chloromethyl group (δ 4.25–4.35 ppm, singlet).

- IR Spectroscopy : C-Cl stretch at 650–680 cm⁻¹ and C=N vibration at 1580–1600 cm⁻¹ confirm structural integrity.

- Elemental Analysis : Deviations <0.3% for C, H, N, and S validate stoichiometric composition.

Chemical Reactions Analysis

Nucleophilic Substitution at the Chloromethyl Group

The chloromethyl group (-CH2Cl) undergoes nucleophilic substitution (SN2) reactions due to its electrophilic nature. This site is highly reactive toward nucleophiles, enabling functional group diversification.

Key Reactions and Conditions:

Mechanistic Notes :

-

The reaction proceeds via a bimolecular mechanism, with inversion of configuration at the chloromethyl carbon.

-

Polar aprotic solvents (e.g., DMF) enhance nucleophilicity and reaction rates.

Oxidation Reactions

The thiazole sulfur atom and chloromethyl group are susceptible to oxidation under controlled conditions.

Oxidation Pathways:

| Oxidizing Agent | Conditions | Product | Outcome |

|---|---|---|---|

| H₂O₂ (30%) | CH₂Cl₂, RT, 6 h | 2-(1-Adamantyl)-4-(chloromethyl)-1,3-thiazole sulfoxide | Partial oxidation to sulfoxide |

| m-CPBA (m-chloroperbenzoic acid) | CHCl₃, 0°C to RT, 12 h | This compound sulfone | Full oxidation to sulfone |

Key Observations :

-

Sulfoxidation is selective for the thiazole sulfur, leaving the chloromethyl group intact.

-

Over-oxidation to sulfones requires stronger oxidizing agents and prolonged reaction times.

Reduction Reactions

The thiazole ring can be reduced to dihydrothiazole derivatives, altering its aromaticity and electronic properties.

Reduction Methods:

| Reducing Agent | Conditions | Product | Yield |

|---|---|---|---|

| LiAlH₄ | THF, 0°C to RT, 2 h | 2-(1-Adamantyl)-4-(chloromethyl)-1,3-dihydrothiazole | 80% |

| NaBH₄ | EtOH/H₂O, RT, 4 h | Partial reduction; mixture of products | 45% |

Mechanistic Insights :

-

LiAlH₄ provides complete reduction of the thiazole ring, generating a non-aromatic dihydrothiazole.

-

NaBH₄ is less effective, often yielding incomplete reductions .

Functionalization via Cross-Coupling Reactions

The adamantyl group’s steric bulk influences reactivity in transition metal-catalyzed reactions.

Example: Suzuki-Miyaura Coupling

| Reagent | Conditions | Product | Yield |

|---|---|---|---|

| Pd(PPh₃)₄, Boronic acid | DMF/H₂O, 80°C, 24 h | 2-(1-Adamantyl)-4-(aryl)-1,3-thiazole derivatives | 50–70% |

Challenges :

-

Steric hindrance from the adamantyl group reduces coupling efficiency .

-

Electron-withdrawing substituents on the boronic acid enhance reactivity .

Condensation Reactions

The thiazole ring participates in condensations to form fused heterocycles.

Hantzsch-Type Condensation:

| Reagent | Conditions | Product | Yield |

|---|---|---|---|

| α-Bromoketone, Thiourea | i-PrOH, autoclave, 120°C, 18 h | Adamantyl-fused imidazothiazoles | 85% |

Applications :

Stability and Degradation Pathways

The compound exhibits stability under acidic conditions but degrades under strong bases or UV light.

| Condition | Observation |

|---|---|

| Aqueous NaOH (10%) | Hydrolysis of chloromethyl group to -CH2OH |

| UV Light (254 nm) | Radical-mediated decomposition |

Scientific Research Applications

Medicinal Chemistry Applications

1. Pharmaceutical Development

- 2-(1-Adamantyl)-4-(chloromethyl)-1,3-thiazole serves as a building block for synthesizing potential pharmaceutical agents. Its structure allows for modifications that can enhance biological activity, particularly against central nervous system disorders due to the lipophilic nature of the adamantyl group .

2. Trypanocidal Activity

- Recent studies have highlighted its derivatives exhibiting trypanocidal properties. For instance, compounds derived from this thiazole structure demonstrated IC50 values of 0.42 μM and 0.80 μM against Trypanosoma brucei, indicating significant potential for treating trypanosomiasis .

Materials Science Applications

1. Polymer Engineering

- The rigid adamantyl group can enhance the thermal stability and mechanical strength of polymers. Research indicates that incorporating this compound into polymer matrices can lead to materials with improved performance characteristics.

Biological Studies

1. Interaction with Biological Targets

- The compound is also utilized in studies investigating its interactions with enzymes and receptors. The thiazole ring's ability to participate in hydrogen bonding and π-π interactions enhances its binding affinity to biological targets, which is crucial for drug design .

Chemical Synthesis Applications

1. Intermediate in Synthesis

- This compound acts as an intermediate in synthesizing more complex molecules. This role facilitates the exploration of new chemical reactions and pathways, particularly in developing novel thiazole derivatives .

Table 2: Synthetic Routes

| Step | Description |

|---|---|

| Formation of Thiazole Ring | Cyclization reaction using thioamide and α-haloketone under base conditions. |

| Introduction of Adamantyl Group | Friedel-Crafts alkylation using adamantyl chloride with a Lewis acid catalyst. |

| Chloromethylation | Reaction with formaldehyde and hydrochloric acid under catalytic conditions. |

Mechanism of Action

The mechanism of action of 2-(1-Adamantyl)-4-(chloromethyl)-1,3-thiazole depends on its specific application. In medicinal chemistry, the adamantyl group can enhance the lipophilicity and membrane permeability of the compound, allowing it to interact more effectively with biological targets. The thiazole ring can participate in hydrogen bonding and π-π interactions with proteins and nucleic acids, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

2-(1-Adamantyl)-4-methyl-1,3-thiazole: Similar structure but with a methyl group instead of a chloromethyl group.

2-(1-Adamantyl)-4-(bromomethyl)-1,3-thiazole: Similar structure but with a bromomethyl group instead of a chloromethyl group.

2-(1-Adamantyl)-4-(hydroxymethyl)-1,3-thiazole: Similar structure but with a hydroxymethyl group instead of a chloromethyl group.

Uniqueness

2-(1-Adamantyl)-4-(chloromethyl)-1,3-thiazole is unique due to the presence of the chloromethyl group, which allows for further functionalization through nucleophilic substitution reactions

Biological Activity

2-(1-Adamantyl)-4-(chloromethyl)-1,3-thiazole is a thiazole derivative that has garnered attention in medicinal chemistry due to its potential biological activities. The compound's structure, featuring the adamantyl group, is known to enhance lipophilicity and membrane permeability, making it a candidate for targeting various biological pathways. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

The compound can be synthesized through various methods, often involving the reaction of thiazole derivatives with adamantyl-containing reagents. Its structure includes:

- Thiazole ring : Contributes to biological activity through hydrogen bonding and π-π interactions.

- Adamantyl group : Increases lipophilicity and enhances interaction with biological targets.

Biological Activity Overview

This compound exhibits a range of biological activities, particularly against protozoan infections and antimicrobial properties. Below are key findings:

Antitrypanosomal Activity

Recent studies have highlighted the compound's effectiveness against Trypanosoma brucei, the causative agent of African sleeping sickness. The following table summarizes the trypanocidal activity of related derivatives:

| Compound | IC50 (μM) | Activity Type |

|---|---|---|

| 1a | 0.42 | Trypanocidal |

| 2a | 0.80 | Trypanocidal |

Both compounds exhibit significant activity due to their lipophilic adamantyl moieties combined with a thiazole ring and an alkylamine functional group, which may enhance cellular uptake in protozoa .

Antimicrobial Activity

The compound also demonstrates antimicrobial properties against various bacterial strains. In vitro studies have shown its effectiveness against both Gram-positive and Gram-negative bacteria:

- Gram-positive bacteria : Effective against Staphylococcus aureus and Bacillus subtilis.

- Gram-negative bacteria : Shows activity against Escherichia coli and Pseudomonas aeruginosa.

The minimum inhibitory concentration (MIC) values reported vary significantly based on structural modifications of the thiazole derivatives .

The mechanism by which this compound exerts its effects can be attributed to several factors:

- Membrane Interaction : The adamantyl group enhances membrane permeability, facilitating better access to intracellular targets.

- Binding Affinity : The thiazole ring participates in critical interactions with enzymes and receptors, increasing the binding affinity to biological targets .

- Cellular Accumulation : The presence of an aliphatic amine moiety may improve cellular accumulation in protozoa by being positively charged at physiological pH .

Case Studies

Several studies have investigated the pharmacological profiles of thiazole derivatives including this compound:

- Synthesis and Evaluation of Thiazoles : A study evaluated a series of 4-substituted thiazoles for their trypanocidal activity, identifying significant candidates with IC50 values as low as 0.42 μM .

- Antimicrobial Screening : Another research project screened various thiazole derivatives for antimicrobial properties, demonstrating that modifications could lead to enhanced activity against resistant strains .

Q & A

Q. What are the established synthetic routes for 2-(1-Adamantyl)-4-(chloromethyl)-1,3-thiazole, and how is purity ensured?

The compound is synthesized via condensation of 1-adamantyl bromomethyl ketone with a thiazole precursor (e.g., 2-((2E)-2-(1H-imidazol-2-ylmethylidene)hydrazinyl)-1,3-thiazole). Purification typically employs column chromatography using dichloromethane/methanol (90:10 v/v) as the eluent, achieving yields of ~76%. Purity is confirmed via melting point analysis, ¹H/¹³C NMR, and IR spectroscopy, with discrepancies in spectral data resolved by iterative recrystallization .

Q. Which spectroscopic methods are critical for structural characterization?

- ¹H/¹³C NMR : Assign adamantyl proton signals (δ 1.65–1.75 ppm, m) and chloromethyl resonance (δ ~4.3 ppm, s) .

- IR Spectroscopy : Confirm C-Cl stretch (~650 cm⁻¹) and thiazole ring vibrations (C=N at ~1600 cm⁻¹) .

- Melting Point : Compare observed values (e.g., 173°C decomposition) with literature to validate crystallinity .

Q. What solvents and storage conditions are optimal for handling this compound?

The compound is soluble in dichloromethane, dimethyl sulfoxide (DMSO), and methanol. Store under inert gas (N₂/Ar) at –20°C to prevent hydrolysis of the chloromethyl group. Stability tests via TLC or HPLC are recommended every 6 months .

Q. How is elemental composition verified?

Combustion analysis (CHNS/O) is used to compare experimental vs. theoretical carbon (C), hydrogen (H), nitrogen (N), and sulfur (S) content. Deviations >0.3% require re-purification .

Advanced Research Questions

Q. How can molecular docking studies predict biological targets for this compound?

Docking software (e.g., AutoDock Vina) is employed to simulate interactions with enzymes like fungal cytochrome P450 or bacterial DNA gyrase. Key parameters include binding affinity (ΔG ≤ –7 kcal/mol), hydrogen bonding with active-site residues, and hydrophobic contacts with adamantyl groups .

Q. What strategies resolve contradictions in reported biological activity data?

- Dose-Response Analysis : Compare IC₅₀ values across studies using standardized assays (e.g., MIC for antimicrobial activity).

- Structural Modifications : Test derivatives with varied substituents (e.g., nitro vs. methoxy groups) to isolate pharmacophore contributions .

- Assay Validation : Replicate experiments under controlled conditions (e.g., pH, temperature) to minimize variability .

Q. How can reaction yields be optimized for large-scale synthesis?

- Catalyst Screening : Test Pd/C or CuI for cross-coupling steps.

- Solvent Optimization : Replace dichloromethane with acetonitrile to improve solubility of adamantyl intermediates.

- Microwave-Assisted Synthesis : Reduce reaction time from 12 hours to 2 hours at 100°C, maintaining yields >70% .

Q. What crystallographic data inform intermolecular interactions?

Single-crystal X-ray diffraction reveals:

- Unit Cell Parameters : Monoclinic system (P21/c), a=11.94 Å, b=9.55 Å, c=22.00 Å, β=103.6° .

- Hydrogen Bonding : Chloromethyl groups engage in C–H···S interactions (2.9–3.2 Å) with thiazole sulfur, stabilizing the crystal lattice .

Q. How do structure-activity relationships (SARs) guide derivative design?

- Adamantyl Group : Enhances lipophilicity (logP >3) and membrane permeability.

- Chloromethyl Substitution : Increases electrophilicity for covalent binding to cysteine residues in target proteins.

- Thiazole Ring : Participates in π-π stacking with aromatic residues in enzyme active sites .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.